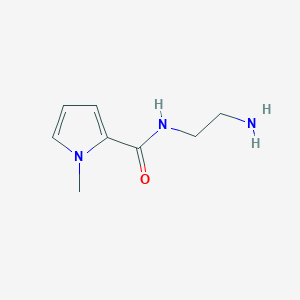

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-aminoethyl)-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h2-3,6H,4-5,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRHMGHAXQVVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000931-92-9 | |

| Record name | N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body.

Mode of Action

It is suggested that it may inhibit the angiotensin-converting enzyme 2 (ace2), preventing certain actions from occurring. This interaction could lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, preventing viral attachment and entry.

Biochemical Pathways

It is suggested that it may influence the angiotensin ii pathway. Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation.

Actividad Biológica

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the context of antimicrobial and antitumor effects. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrrole ring, which is known for its role in various pharmacological activities. The compound's SMILES representation is CN1C=CC=C1C(=O)NCCN, indicating the presence of an aminoethyl side chain and a carboxamide functional group, both of which contribute to its biological properties .

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study focused on pyrrole-2-carboxamides reported potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity observed (IC50 > 64 μg/mL) . The structure-activity relationship (SAR) indicated that modifications on the pyrrole ring could enhance antibacterial efficacy.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | < 0.016 | > 64 | Mycobacterium tuberculosis |

| Compound 32 (pyrrole derivative) | < 0.016 | > 64 | Drug-resistant TB |

| Isoniazid | 0.25 | - | Mycobacterium tuberculosis |

The biological activity of this compound is primarily attributed to its ability to inhibit critical bacterial processes. The compound has been shown to interfere with mycolic acid biosynthesis in M. tuberculosis, a vital component of the bacterial cell wall . This inhibition occurs through interaction with the MmpL3 protein, which is essential for transporting mycolic acids across the bacterial membrane.

Antitumor Activity

In addition to its antimicrobial properties, pyrrole derivatives are being explored for their potential antitumor effects. Research has indicated that certain pyrrole-based compounds can modulate signaling pathways involved in cancer cell proliferation and survival . Specifically, compounds that interact with kinases such as WEE1 have shown promise in preclinical models for cancer treatment .

Case Study: WEE1 Inhibition

A notable study investigated the role of pyrrole derivatives in inhibiting WEE1 kinase, which regulates cell cycle checkpoints. The findings suggested that modifications to the pyrrole structure could enhance selectivity and potency against cancer cell lines, leading to increased apoptosis in tumor cells .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.

Antibacterial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antibacterial properties. For instance, halogen-substituted pyrrole-2-carboxamides have shown low nanomolar inhibition against bacterial DNA gyrase, a crucial enzyme for bacterial replication. This suggests that similar pyrrole derivatives could be developed as effective antibacterial agents against resistant strains of bacteria .

Anticancer Properties

The compound's ability to inhibit cell growth in cancer models has been highlighted in studies. Pyrrole-based polyamide compounds have demonstrated dose-dependent inhibition of growth in mouse mammary carcinoma cells, indicating their potential as anticancer agents . The structural motif of this compound may contribute to this bioactivity by facilitating interactions with DNA or other cellular targets.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies, often involving the formation of the pyrrole ring followed by amide bond formation. This compound serves as a versatile building block for further modifications aimed at enhancing its biological activity.

Synthetic Routes

A common synthetic approach involves base-mediated reactions between amines and pyrrole derivatives to construct the desired carboxamide bond. This method allows for the introduction of various substituents that can modulate the compound's properties and enhance its efficacy .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound in laboratory settings:

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Aminoethyl Group

The primary amine in the 2-aminoethyl side chain acts as a nucleophile, facilitating reactions with electrophiles such as acyl chlorides, alkyl halides, or carbonyl compounds.

Key Reactions:

-

Acylation: Reacts with acetyl chloride or anhydrides to form secondary amides.

-

Alkylation: Forms tertiary amines with alkyl halides (e.g., methyl iodide).

-

Schiff Base Formation: Condenses with aldehydes/ketones to generate imines under mild acidic conditions.

Example:

Conditions:

-

Acylation: Triethylamine base, dichloromethane, 0–5°C.

-

Alkylation: Polar aprotic solvents (DMF), room temperature.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and 2-aminoethylamine.

Reagents and Products:

| Condition | Reagent | Product |

|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | 1-Methylpyrrole-2-carboxylic acid + amine |

| Basic (NaOH) | 2M NaOH, 80°C | Sodium salt of acid + amine |

Notable Finding: Hydrolysis rates depend on steric effects from the methyl and aminoethyl groups, slowing reaction kinetics compared to unsubstituted analogs .

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, with directing effects from the methyl and carboxamide groups.

Common Reactions:

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 4- or 5-position.

-

Halogenation: Br₂/FeBr₃ adds bromine at the 4-position.

-

Sulfonation: H₂SO₄/SO₃ targets the 5-position.

Regioselectivity:

| Substituent | Directing Effect | Preferred Position |

|---|---|---|

| Methyl (1-position) | Electron-donating | Para (4-position) |

| Carboxamide (2-position) | Electron-withdrawing | Meta (5-position) |

Example: Bromination yields 4-bromo-1-methyl-N-(2-aminoethyl)-1H-pyrrole-2-carboxamide as the major product .

Oxidation and Reduction Reactions

Oxidation:

-

The pyrrole ring resists mild oxidation but undergoes ring-opening with strong oxidizers (e.g., KMnO₄), forming dicarboxylic acids.

-

The aminoethyl group oxidizes to a nitro group with H₂O₂/Fe³⁺.

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring to a pyrrolidine, altering planarity and bioactivity .

Metal Complexation

The amine and carboxamide groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates.

Applications:

Pharmacological Modulation via Structural Modifications

Research on pyrrole-2-carboxamide analogs reveals critical structure-activity relationships (SAR):

-

Electron-withdrawing groups (e.g., -Cl, -F) on the pyrrole ring enhance electrophilic reactivity and antimicrobial potency .

-

Bulky substituents on the carboxamide (e.g., adamantyl) improve metabolic stability but reduce solubility .

Table 1: Impact of Substituents on Reactivity and Bioactivity

| Modification | Effect on Reactivity | Biological Impact |

|---|---|---|

| Aminoethyl side chain | Enhances nucleophilicity | Improved ligand-metal interactions |

| Methyl group (1-position) | Steric hindrance slows hydrolysis | Reduced cytotoxicity |

| Halogenation (4-position) | Increases electrophilic substitution | Enhanced antimicrobial activity |

Comparación Con Compuestos Similares

Key Observations :

- Bond Lengths : The N2–C5 bond in N-nitro derivatives (1.404 Å) is significantly longer than in 1-benzyl-N-methyl analogs (1.334 Å), likely due to electron-withdrawing effects of the nitro group .

- Crystal Packing: Aminoethyl and benzyl substituents influence supramolecular interactions. For example, 1-benzyl-N-methyl derivatives form N–H⋯O hydrogen-bonded chains along the c-axis , while nitro-substituted analogs exhibit layered motifs via N–H⋯O and C–H⋯O interactions .

Métodos De Preparación

Solution-Phase Synthesis via Multi-Step Pathways

A notable method is described in a 1995 study where a library of tricyclic pyrrole-2-carboxamides was synthesized using a nine-step solution-phase protocol starting from benzoyl-protected amino acid methyl esters. Although this method targets tricyclic derivatives, the fundamental steps are adaptable for preparing simpler pyrrole-2-carboxamides such as N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide.

- Hydrolysis and esterification: Benzoyl-protected amino acid methyl esters are hydrolyzed and esterified with propargyl alcohol to give propargyl esters with yields ranging from 42% to 95%.

- Claisen rearrangement: Conversion of propargyl esters to allenes with 55% to 70% yield.

- Propargylation: Formation of eneynes intermediates in 80% to 85% yield.

- Pauson-Khand reaction: Cyclization to key intermediates with 40% to 50% isolated yield.

- Paal-Knorr reaction (microwave-assisted): Final pyrrole ring formation and amide coupling with primary amines, including 2-aminoethylamine derivatives.

| Step | Yield Range (%) | Notes |

|---|---|---|

| Hydrolysis & esterification | 42 - 95 | Starting from benzoyl-protected esters |

| Claisen rearrangement | 55 - 70 | Conversion to allenes |

| Propargylation | 80 - 85 | Formation of eneynes intermediates |

| Pauson-Khand reaction | 40 - 50 | Cyclization to key intermediates |

| Final pyrrole-2-carboxamides | Average 53 | Isolated yields after purification |

The final products were purified using automated parallel chromatography and characterized by LC-MS and NMR techniques.

Direct Amidation of Pyrrole-2-Carboxylic Acid Derivatives

A patent (EP0300688A1) describes processes for preparing pyrrole derivatives including carboxamides by amidation reactions involving pyrrole-2-carboxylate esters or acids and amines such as 2-aminoethylamine. This approach is more straightforward and applicable for preparing this compound.

- Starting material: 1-methylpyrrole-2-carboxylic acid or its activated ester derivative.

- Activation: Conversion of the carboxylic acid to an activated ester (e.g., acid chloride, anhydride, or carbodiimide-mediated activation).

- Amidation: Reaction with 2-aminoethylamine under controlled conditions to form the carboxamide linkage.

- Solvents: Dichloromethane, tetrahydrofuran, or dimethylformamide.

- Temperature: Generally 0°C to room temperature to avoid side reactions.

- Catalysts or coupling agents: Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or other peptide coupling reagents.

- Protection: The amino group of 2-aminoethylamine may be protected (e.g., Boc or Fmoc) to prevent polymerization or side reactions, followed by deprotection.

This method yields the target compound with high purity and moderate to good yields, typically between 50% and 80%, depending on reaction scale and purification methods.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The multi-step synthesis allows for structural diversification, useful in drug discovery programs but is resource-intensive.

- Direct amidation is preferred for targeted synthesis of this compound due to simplicity and efficiency.

- Microwave-assisted Paal-Knorr reactions enhance reaction speed and yield in pyrrole ring formation.

- Protection strategies for amines are critical to prevent side reactions during amidation.

- Purification strategies, including reverse-phase chromatography, are effective for isolating pure carboxamide products.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for N-(2-aminoethyl)-1-methyl-1H-pyrrole-2-carboxamide?

Methodological Answer: Synthesis typically involves multi-step functionalization of the pyrrole ring. A general approach includes:

- Step 1: Alkylation of 1H-pyrrole-2-carboxamide at the N-position using methyl iodide in a polar aprotic solvent (e.g., DMF) to introduce the 1-methyl group.

- Step 2: Reaction of the intermediate with 2-aminoethyl chloride or a protected amine derivative (e.g., Boc-ethylenediamine) under nucleophilic substitution conditions. Deprotection yields the free aminoethyl group.

- Purification: Crystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, CHCl₃:MeOH gradients) ensures purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization: Slow evaporation from solvents like DCM or DMF yields diffraction-quality crystals.

- Data Collection: Use a Mo-Kα radiation source (λ = 0.71073 Å) at 173–293 K.

- Refinement: SHELXL software refines bond lengths, angles, and torsional parameters. For example, dihedral angles between the pyrrole ring and substituents (e.g., aminoethyl group) confirm spatial orientation .

Q. What analytical techniques are used to assess purity and thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures (typically >300°C for carboxamide derivatives). Sharp single-stage weight loss indicates stability under thermal stress .

- Differential Scanning Calorimetry (DSC): Detects endothermic/exothermic transitions (e.g., melting points, mesophasic changes in gels). For example, heat flow patterns differentiate crystalline vs. amorphous phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

Methodological Answer:

- Variable-Temperature SCXRD: Captures structural changes at different temperatures (e.g., 100–300 K) to identify polymorphic transitions.

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing differences between polymorphs.

- Complementary Spectroscopy: Solid-state NMR or IR validates hydrogen-bonding networks absent in X-ray data .

Q. What strategies mitigate challenges in synthesizing hygroscopic derivatives of this compound?

Methodological Answer:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the aminoethyl moiety during synthesis.

- Moisture-Free Conditions: Employ Schlenk lines or gloveboxes for reactions and storage.

- Salt Formation: Convert the free base to a hydrochloride salt (e.g., using HCl/Et₂O) to enhance stability .

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, GPCRs). Focus on the carboxamide and aminoethyl groups as hydrogen-bond donors.

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, guiding SAR studies.

- MD Simulations: Assess conformational flexibility in aqueous or lipid bilayer environments to predict membrane permeability .

Key Research Challenges

- Data Reproducibility: Variations in synthetic yields (e.g., 24–98% in similar compounds ) highlight the need for optimized reaction protocols.

- Biological Screening: Lack of in vivo data necessitates collaboration with pharmacology labs to assess toxicity and efficacy.

- Software Limitations: While SHELX remains prevalent, newer tools (e.g., OLEX2) offer enhanced refinement for disordered structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.